![molecular formula C9H14ClNO2 B1344714 1-氮杂双环[2.2.2]辛-2-烯-3-羧酸甲酯盐酸盐 CAS No. 33630-87-4](/img/structure/B1344714.png)

1-氮杂双环[2.2.2]辛-2-烯-3-羧酸甲酯盐酸盐

描述

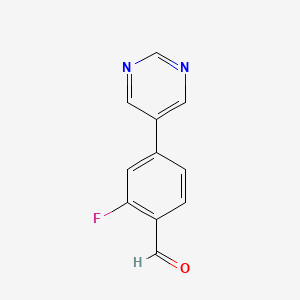

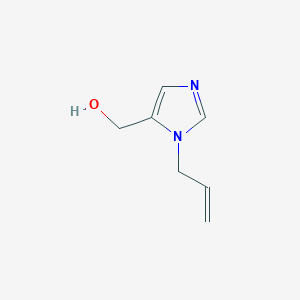

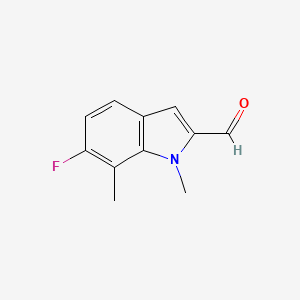

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride is a heterocyclic organic compound . It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular formula of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride is C9H14ClNO2 . The molecular weight is 203.67 .Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis

For detailed physical and chemical properties such as melting point, boiling point, and density, you may refer to specialized databases or resources .科学研究应用

结构分析和核磁共振波谱

由 1-氮杂双环[2.2.2]辛烷-3-羧酸盐酸盐衍生的酯类已成为广泛结构研究的主题。例如,合成了一系列酯类并使用核磁共振波谱进行了分析。使用 1H-1H COSY、NOESY 和 1H-13C 相关光谱促进了双环碳和质子共振的明确分配,为理解这些化合物的结构方面做出了重大贡献 (Arias-Pérez 等,2001)。此外,特定衍生物(例如 (±) 3-二苯乙酰氧基-1-氮杂双环[2.2.2]辛烷-3-羧酸盐酸盐)的晶体结构是使用 X 射线衍射确定的,这为这些化合物的分子排列和空间构型提供了更深入的见解。

合成用于 ADEPT 方法的头孢菌素衍生物

在另一项研究应用中,1-氮杂双环[2.2.2]辛烷-3-羧酸盐酸盐的衍生物已被合成用于抗体导向酶前药治疗 (ADEPT)。据报道,合成的化合物是一种新的头孢菌素衍生物,用作含有氨基的各种药物的载体。这种合成不仅扩展了这些化合物在药物化学中的用途,还为靶向药物递送开辟了新途径 (Blau 等,2008)。

合成结构复杂的衍生物

1-氮杂双环[2.2.2]辛烷-3-羧酸盐酸盐的结构复杂衍生物的合成,例如 (6R,7R)-7-苯甲酰胺基-3-氯甲基-7-甲氧基-8-氧代-5-氧代-1-氮杂双环[4.2.0] 辛-2-烯-2-羧酸苯甲基酯,已得到证实。该过程涉及一系列化学反应,包括酰化、氧化、羧基保护、重排、氯化、水解、环化、加成、消除和甲氧基化。这种合成展示了 1-氮杂双环[2.2.2]辛烷-3-羧酸盐酸盐的化学多功能性及其在生成复杂分子结构中的潜在用途 (袁哲东,2007)。

安全和危害

未来方向

The 8-azabicyclo [3.2.1]octane scaffold, which is similar to the structure of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride, is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there may be future research directions focusing on the synthesis and applications of these types of compounds.

属性

IUPAC Name |

methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHBWBLVDKMWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2CCC1CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630078 | |

| Record name | Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride | |

CAS RN |

33630-87-4 | |

| Record name | Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)

![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)